1,2-Diisothiocyanatoethane

Description

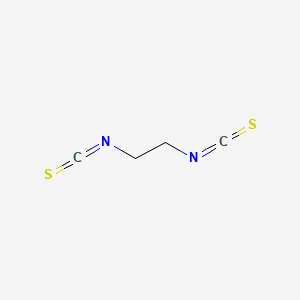

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-diisothiocyanatoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2S2/c7-3-5-1-2-6-4-8/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVUYSIIZYQUVMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=C=S)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20190356 | |

| Record name | Ethylenebis(isothiocyanate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3688-08-2 | |

| Record name | 1,2-Diisothiocyanatoethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3688-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylenebis(isothiocyanate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003688082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylenebis(isothiocyanate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,2 Diisothiocyanatoethane

Green Chemistry Principles in 1,2-Diisothiocyanatoethane Production

Solvent-Free and Aqueous Medium Reactions

The move towards "green chemistry" has spurred interest in conducting reactions in environmentally benign media, such as water, or in the absence of a solvent altogether.

Solvent-Free Synthesis: Solvent-free reactions, often conducted by grinding solid reactants together (mechanochemistry), offer significant environmental and practical advantages. researchgate.netsolubilityofthings.com This approach can lead to higher yields, shorter reaction times, and simpler work-up procedures. solubilityofthings.com For the synthesis of this compound, a solvent-free approach could involve the direct reaction of a salt of 1,2-diaminoethane with a thiocarbonylating agent. The high concentration of reactants under solvent-free conditions can accelerate the reaction rate. One potential method involves the mechanochemical reaction of ethylenediamine (B42938) with carbon disulfide and an activating agent. lnu.edu.cn This avoids the use of large volumes of organic solvents, which are typically required in traditional methods.

Aqueous Medium Reactions: Water is an ideal solvent from a green chemistry perspective due to its non-toxicity, non-flammability, and low cost. nih.gov Synthesizing this compound in an aqueous phase presents challenges due to the potential for competing hydrolysis reactions. However, the use of phase-transfer catalysts or surfactant systems could facilitate the reaction between the aqueous-soluble diamine and a water-insoluble thiocarbonylating agent. Research into the synthesis of other organic compounds in aqueous media has shown that with careful control of pH and temperature, high yields can be achieved. researchgate.netgoogle.com For instance, the reaction of 1,2-diaminoethane with carbon disulfide could potentially be carried out in a biphasic water-organic system or in an aqueous emulsion to produce the target compound.

Illustrative Data Table: Comparison of Reaction Media for Isothiocyanate Synthesis

| Reaction Medium | Typical Reactants | Temperature (°C) | Reaction Time | Yield (%) | Environmental Impact |

| Organic Solvent (e.g., Dichloromethane) | 1,2-Diaminoethane, Carbon Disulfide, Triethylamine | 25-40 | 6-12 hours | 70-85 | High |

| Aqueous (Hypothetical) | 1,2-Diaminoethane, Thiophosgene (B130339), Phase-Transfer Catalyst | 50-70 | 4-8 hours | 65-80 | Low |

| Solvent-Free (Mechanochemical, Hypothetical) | 1,2-Diaminoethane Salt, Carbon Disulfide Adduct | 25 (milling) | 1-2 hours | 85-95 | Very Low |

Microwave-Assisted and Photochemical Synthesis Enhancements

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes. aps.orggoogle.com This is due to the efficient heating of the reaction mixture through dielectric heating. aps.org For the synthesis of this compound, microwave assistance could be applied to the reaction of 1,2-diaminoethane with a thiocarbonyl source. The rapid and uniform heating can lead to higher yields and improved product purity by minimizing the formation of by-products that may occur during prolonged heating in conventional methods. buct.edu.cn Studies on other isothiocyanate syntheses have shown that microwave-assisted protocols are highly effective. mdpi.com

Photochemical Synthesis: Photochemical methods offer unique reaction pathways that are not accessible through thermal methods. orgsyn.orgCurrent time information in Bangalore, IN. The synthesis of isothiocyanates can potentially be achieved through photochemical routes, for example, by the photo-induced decomposition of dithiocarbamates. epo.org In a hypothetical photochemical synthesis of this compound, a precursor such as an ethylene (B1197577) bis(dithiocarbamate) salt could be irradiated with UV light in the presence of a suitable sensitizer, leading to the formation of the desired diisothiocyanate. This method could offer high selectivity under mild conditions.

Process Optimization and Scale-Up Considerations

Optimizing the synthesis of this compound for industrial-scale production requires a thorough understanding of the reaction's kinetics and thermodynamics, as well as efficient purification techniques.

Kinetic and Thermodynamic Control of Reaction Pathways

In chemical reactions where multiple products can be formed, the reaction conditions can be tuned to favor one product over others. This is known as kinetic versus thermodynamic control. dtic.mil

Kinetic Control: At lower temperatures, the major product is the one that is formed fastest, which is known as the kinetic product. mdpi.comnih.gov This product is formed via the reaction pathway with the lowest activation energy.

Thermodynamic Control: At higher temperatures, where the reactions are reversible, the major product is the most stable one, known as the thermodynamic product. mdpi.comsigmaaldrich.com

In the synthesis of this compound, side reactions can lead to the formation of by-products such as ethylene thiourea (B124793). By carefully controlling the reaction temperature and time, it is possible to favor the formation of the desired diisothiocyanate. For instance, a lower reaction temperature might favor the kinetic product, this compound, over the more stable, cyclized thermodynamic product, ethylene thiourea. Process optimization would involve studying the reaction at various temperatures and reaction times to determine the optimal conditions for maximizing the yield of the desired product.

Illustrative Data Table: Influence of Temperature on Product Distribution (Hypothetical)

| Temperature (°C) | Reaction Time (hours) | Yield of this compound (%) | Yield of Ethylene Thiourea (%) | Predominant Control |

| 0 | 12 | 85 | 10 | Kinetic |

| 25 | 8 | 75 | 20 | Mixed |

| 80 | 4 | 40 | 55 | Thermodynamic |

Purification and Isolation Techniques for High Purity

Obtaining high-purity this compound is crucial for its subsequent applications. Common purification methods for isothiocyanates include distillation, chromatography, and recrystallization. dtic.milmdpi.com

Distillation: For volatile and thermally stable isothiocyanates, distillation under reduced pressure is an effective purification method. This technique separates the desired product from less volatile impurities and by-products. The thermal stability of this compound is a critical factor for the feasibility of this method. The optimization of distillation would involve finding the ideal balance between temperature and pressure to achieve efficient separation without causing decomposition of the product.

Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical: the compound should be highly soluble at a high temperature and poorly soluble at a low temperature. For this compound, a suitable solvent or solvent system would need to be identified through solubility tests. The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals. Impurities remain in the mother liquor. The purity of the recrystallized product can be assessed by techniques such as melting point determination and chromatographic analysis.

Chromatography: For achieving very high purity or for separating complex mixtures, chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) can be employed. sigmaaldrich.com While often used on a smaller scale, preparative chromatography can be adapted for larger-scale purification.

Chemical Reactivity and Derivatization Strategies of 1,2 Diisothiocyanatoethane

Nucleophilic Addition Reactions

The isothiocyanate group (-N=C=S) is characterized by an electrophilic carbon atom, making it susceptible to attack by various nucleophiles. masterorganicchemistry.com The reactivity of this functional group allows for a wide array of chemical transformations, leading to the synthesis of diverse molecular architectures. In the case of 1,2-diisothiocyanatoethane, the presence of two isothiocyanate moieties provides a platform for the creation of symmetrical and asymmetrical derivatives, as well as for the construction of more complex cyclic and macrocyclic structures.

Reactions with Primary and Secondary Amines: Formation of Bis-Thioureas and Guanidines

The reaction of isothiocyanates with primary and secondary amines is a well-established and efficient method for the synthesis of thioureas. researchgate.net This reaction proceeds via a nucleophilic addition mechanism where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isothiocyanate group. testbook.com With this compound, this reaction can be controlled to produce bis-thiourea derivatives.

The reaction with primary and secondary amines typically proceeds readily, often at room temperature and without the need for a catalyst. rsc.orgchemrevise.org The stoichiometry of the reactants is a critical factor in determining the final product. An excess of the diamine can favor the formation of the bis-thiourea, while controlling the molar ratio can potentially lead to the formation of oligomeric or polymeric materials.

The general reaction scheme is as follows:

SCN-CH2-CH2-NCS + 2 R1R2NH → R1R2N-C(=S)-NH-CH2-CH2-NH-C(=S)-NR1R2

This reaction is highly versatile, accommodating a wide range of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines. mdpi.comnih.gov The resulting bis-thiourea derivatives have been investigated for various applications, leveraging the unique properties imparted by the thiourea (B124793) functionality.

The table below summarizes representative examples of bis-thiourea synthesis using this compound and various amines.

| Reactant 1 | Reactant 2 | Product |

| This compound | Primary Amine (R-NH2) | N,N'-bis(alkyl/aryl)-N,N''-ethane-1,2-diylbis(thiourea) |

| This compound | Secondary Amine (R2NH) | N,N,N',N'-tetra(alkyl/aryl)-N,N''-ethane-1,2-diylbis(thiourea) |

While the formation of bis-thioureas is the predominant outcome, under certain conditions, further reaction can lead to the formation of guanidine (B92328) derivatives. This transformation typically requires more forcing conditions or the use of specific reagents to facilitate the elimination of a thiol or hydrogen sulfide.

Reactions with Alcohols and Thiols: Synthesis of Bis-Thiocarbamates and Bis-Dithiocarbamates

Alcohols and thiols, acting as oxygen and sulfur nucleophiles respectively, can also react with isothiocyanates. rsc.orglibretexts.org The reaction with alcohols yields thiocarbamates, while the reaction with thiols produces dithiocarbamates. rsc.orgorganic-chemistry.org Similar to the reactions with amines, the bifunctional nature of this compound allows for the synthesis of bis-thiocarbamates and bis-dithiocarbamates.

The reaction with alcohols to form thiocarbamates often requires a catalyst, such as a base or a tin compound, to enhance the nucleophilicity of the alcohol. rsc.org The general reaction is:

SCN-CH2-CH2-NCS + 2 R-OH → R-O-C(=S)-NH-CH2-CH2-NH-C(=S)-O-R

Thiols are generally more nucleophilic than alcohols, and their reaction with isothiocyanates to form dithiocarbamates can often proceed without a catalyst. chemistrysteps.commasterorganicchemistry.com The reaction is as follows:

SCN-CH2-CH2-NCS + 2 R-SH → R-S-C(=S)-NH-CH2-CH2-NH-C(=S)-S-R

The table below provides a summary of these reactions.

| Reactant 1 | Reactant 2 | Product |

| This compound | Alcohol (R-OH) | O,O'-dialkyl/diaryl ethane-1,2-diylbis(thiocarbamate) |

| This compound | Thiol (R-SH) | S,S'-dialkyl/diaryl ethane-1,2-diylbis(dithiocarbamate) |

Cycloaddition Reactions with Hydrazines and Related Nucleophiles

Isothiocyanates can participate in cycloaddition reactions with various nucleophiles, particularly those containing adjacent nucleophilic centers, such as hydrazine (B178648) and its derivatives. numberanalytics.comorganic-chemistry.org These reactions with this compound can lead to the formation of heterocyclic compounds. For instance, the reaction with hydrazine can yield bis(1,2,4-triazolidine-5-thione) derivatives. The initial nucleophilic attack of the hydrazine on the isothiocyanate is followed by an intramolecular cyclization.

The reaction pathway can be influenced by the substituents on the hydrazine and the reaction conditions. These cycloaddition reactions provide a powerful tool for the synthesis of a variety of five-membered heterocyclic rings. researchgate.netbeilstein-journals.org

Cyclization Pathways and Heterocyclic Compound Formation

The presence of two reactive isothiocyanate groups on a flexible ethylene (B1197577) linker in this compound makes it an ideal precursor for the synthesis of various heterocyclic compounds through both intramolecular and intermolecular cyclization reactions. nih.gov

Intramolecular and Intermolecular Cyclizations Leading to Heterocycles (e.g., Imidazolidine, Thiazolidine Derivatives)

The reaction of this compound with difunctional nucleophiles can lead to the formation of heterocyclic rings. For example, reaction with a 1,2-diamine can lead to the formation of an imidazolidine-2-thione derivative. This occurs through a tandem process of intermolecular nucleophilic addition followed by an intramolecular cyclization. chemicalbook.comwikipedia.org

Similarly, reaction with a molecule containing both an amine and a thiol group, such as 2-aminoethanethiol, can lead to the formation of a thiazolidine-2-thione derivative. researchgate.netnih.gov The initial reaction can occur at either the amine or the thiol, with the subsequent intramolecular cyclization forming the five-membered ring. The regioselectivity of the initial attack can often be controlled by the reaction conditions.

The following table illustrates the formation of heterocyclic compounds from this compound.

| Reactant | Product Heterocycle |

| 1,2-Diamine | Imidazolidine-2-thione derivative |

| 2-Aminoethanethiol | Thiazolidine-2-thione derivative |

Formation of Macrocyclic Structures via Dual Isothiocyanate Functionality

The dual reactivity of this compound can be exploited to construct macrocyclic structures. High-dilution conditions favor intramolecular cyclization, but under appropriate concentrations, intermolecular reactions with other difunctional monomers can lead to the formation of macrocycles.

For example, the reaction of this compound with a long-chain diamine under controlled conditions can lead to the formation of a macrocyclic bis-thiourea. The size of the resulting macrocycle is dependent on the length of the diamine linker. This strategy provides a versatile route to a variety of macrocyclic compounds containing the thiourea moiety, which are of interest for their potential applications in host-guest chemistry and as ionophores.

Polymerization and Cross-linking Reactions

The bifunctional nature of this compound, possessing two reactive isothiocyanate (-N=C=S) groups, makes it a valuable component in polymer chemistry. These groups can undergo various addition reactions, leading to the formation of linear polymers or cross-linked networks.

This compound serves as a key monomer in the synthesis of polythioureas and polythiocarbamates through step-growth polymerization. wikipedia.org The isothiocyanate groups readily react with nucleophiles like primary and secondary amines to form thiourea linkages, and with hydroxyl groups to form thiocarbamate linkages.

The reaction with diamines is a common method for producing polythioureas. The general reaction involves the repetitive addition of the amine groups across the carbon-sulfur double bond of the isothiocyanate groups. This process results in a polymer chain with repeating thiourea units. The properties of the resulting polythiourea can be tailored by selecting different diamine co-monomers.

Similarly, the reaction of this compound with diols or polyols yields polythiocarbamates. The oxygen atom of the hydroxyl group acts as the nucleophile, attacking the electrophilic carbon of the isothiocyanate group. These polymers are of interest for various applications due to their unique properties, which can differ from their polyurethane counterparts.

The synthesis of these polymers can be influenced by several factors, including the choice of catalyst, reaction temperature, and solvent. The stoichiometry of the monomers is also crucial for achieving high molecular weight polymers. wikipedia.org

Beyond its role as a linear monomer, this compound is utilized as a cross-linking agent to create three-dimensional polymer networks. google.comspecialchem.com Cross-linking transforms liquid or soluble polymers into solid or gel-like materials with enhanced mechanical strength, thermal stability, and chemical resistance. specialchem.comresearchgate.net

In the context of hydrogels , which are water-swellable polymer networks, this compound can be used to cross-link hydrophilic polymers containing functional groups like amines or hydroxyls. sapub.orgmdpi.comnih.gov The isothiocyanate groups react with these functionalities on the polymer chains, forming covalent bonds that create a stable hydrogel structure. researchgate.netsapub.org The degree of cross-linking, which can be controlled by the amount of this compound added, significantly influences the swelling ratio, mechanical properties, and degradation rate of the hydrogel. mdpi.com

For resins , this compound can act as a curing or cross-linking agent for various prepolymers. google.com For instance, it can react with epoxy resins or other polymers bearing nucleophilic groups. This cross-linking process is fundamental to the formation of thermosetting resins, which are known for their rigidity and durability. specialchem.com The resulting cross-linked resins find applications in coatings, adhesives, and composite materials. For example, resins cross-linked with diisocyanates can exhibit good resistance to chemicals. specialchem.com

The table below summarizes the role of this compound in polymerization and cross-linking.

| Application | Reactant Type | Resulting Linkage | Polymer Architecture | Key Properties |

| Polythiourea Synthesis | Diamines | Thiourea | Linear Polymer | Tailorable |

| Polythiocarbamate Synthesis | Diols/Polyols | Thiocarbamate | Linear Polymer | Unique |

| Hydrogel Cross-linking | Hydrophilic Polymers (with -NH2, -OH) | Covalent | 3D Network | Water-swellable, mechanically stable |

| Resin Cross-linking | Prepolymers (e.g., epoxy) | Covalent | 3D Network | Rigid, durable, chemically resistant |

Electrophilic and Radical Transformations

The isothiocyanate group in this compound is a versatile functional group that can participate in both electrophilic and radical reactions.

From an electrophilic standpoint, the carbon atom of the isothiocyanate group is highly electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for the polymerization and cross-linking reactions discussed previously. The electrophilicity can be further enhanced by the presence of electron-withdrawing groups or through coordination with Lewis acids.

Radical reactions involving isothiocyanates are less common but can be initiated under specific conditions, such as exposure to heat or UV radiation in the presence of a radical initiator. libretexts.orglibretexts.org A radical species can add to the C=S double bond of the isothiocyanate group. Radical reactions often proceed via a chain mechanism involving initiation, propagation, and termination steps. libretexts.orglibretexts.org The propagation phase involves the reaction of a generated radical with a stable molecule to form a new radical. libretexts.orglibretexts.org Termination occurs when two radical species react with each other. libretexts.orglibretexts.org While specific studies on the radical transformations of this compound are not extensively documented in the provided search results, the general principles of radical chemistry suggest that such reactions are plausible and could lead to novel polymeric materials or functionalized derivatives. rutgers.edunih.gov

Influence of Molecular Architecture on Reactivity: The Ethane (B1197151) Spacer Effect

The reactivity of the two isothiocyanate groups in this compound is influenced by the flexible ethane (-CH2-CH2-) spacer that separates them. This spacer imparts several key characteristics to the molecule's reactivity profile.

The ethane spacer allows for a degree of conformational flexibility, enabling the two isothiocyanate groups to orient themselves in various spatial arrangements. This flexibility can be advantageous in polymerization and cross-linking reactions, as it allows the reactive ends to more easily find and react with co-monomers or polymer chains.

However, the proximity of the two isothiocyanate groups can also lead to intramolecular reactions under certain conditions, potentially forming cyclic structures. The likelihood of such cyclization reactions depends on the reaction conditions and the nature of the other reactants.

The "spacer effect" becomes more apparent when comparing this compound to other diisothiocyanates with different spacer lengths or rigidities. For instance, a longer, more flexible spacer might favor intermolecular reactions leading to higher molecular weight polymers, while a very short or rigid spacer could promote intramolecular cyclization. The introduction of bulky substituents on the ethane spacer would also be expected to sterically hinder the reactivity of the isothiocyanate groups. The length and composition of a spacer arm can influence properties like solubility and the ability to permeate cell membranes. thermofisher.com In some applications, longer spacer arms are used to reduce non-specific binding and improve the efficiency of immobilization. mdpi.com

Mechanistic Investigations of 1,2 Diisothiocyanatoethane Interactions in Model Systems

Molecular Binding Studies in In Vitro Non-Human Models

Isothiocyanates are known for their high reactivity, particularly towards nucleophiles such as the thiol groups of cysteine residues in proteins. This reactivity is central to their biological effects.

For instance, studies with sulforaphane (B1684495) have demonstrated its ability to form adducts with various proteins, leading to conformational changes that can either inhibit or activate protein function. This interaction is not random; the specificity of the reaction can be influenced by the local protein environment, such as the accessibility and reactivity of the cysteine thiol group. It is hypothesized that 1,2-diisothiocyanatoethane, possessing two reactive isothiocyanate groups, could potentially act as a cross-linking agent, binding to two different cysteine residues within the same protein or between different protein subunits. This cross-linking activity could induce more profound conformational changes than monofunctional isothiocyanates.

Table 1: Predicted Protein Adduct Formation and Conformational Changes by this compound Based on Analogous Compounds

| Parameter | Predicted Outcome for this compound | Basis of Prediction (Analogous Compounds) |

| Primary Target Residue | Cysteine (thiol group) | Sulforaphane, Erucin (B1671059) |

| Type of Bond Formed | Covalent (Dithiocarbamate) | General isothiocyanate chemistry |

| Potential Consequence | Alteration of protein conformation, potential for cross-linking | Bifunctional nature of the molecule |

| Functional Impact | Inhibition or activation of protein function | Studies on various isothiocyanates |

The interaction of isothiocyanates with nucleic acids is less direct than their interaction with proteins. While some compounds are known to intercalate between the base pairs of DNA, the primary mechanism of DNA interaction for isothiocyanates is believed to be indirect. Isothiocyanates can induce cellular stress and damage DNA through the generation of reactive oxygen species (ROS).

However, some studies on related compounds have explored the potential for direct covalent adduction to DNA bases. For example, the degradation products of some dithiocarbamate (B8719985) pesticides, which include ethylene (B1197577) diisothiocyanate, are being investigated for their genotoxic potential. who.int It is plausible that under specific in vitro conditions, this compound could form adducts with DNA, although this is likely a minor pathway compared to protein adduction. There is currently a lack of substantial evidence for significant intercalation of small aliphatic isothiocyanates into DNA or RNA.

Enzymatic Inhibition Mechanisms in vitro

The covalent modification of enzymes by isothiocyanates is a key mechanism of their biological activity, often leading to enzyme inhibition.

Based on studies of analogous compounds, two major families of enzymes are likely targets for this compound:

Cytochrome P450 (CYP) Enzymes: These enzymes are involved in the metabolism of a wide range of xenobiotics. Aliphatic isothiocyanates like sulforaphane and erucin have been shown to be inhibitors of various CYP isoforms. nih.gov The inhibition of CYP enzymes can have significant consequences for the metabolic activation or detoxification of other compounds.

Glutathione (B108866) S-transferases (GSTs): These enzymes play a crucial role in the detoxification of electrophilic compounds by catalyzing their conjugation with glutathione. Isothiocyanates are substrates for GSTs, but at higher concentrations, they can also act as inhibitors. The interaction with GSTs is complex and can lead to the induction of these enzymes as part of the cellular stress response.

Table 2: Predicted Enzyme Targets and Kinetic Effects of this compound

| Enzyme Family | Predicted Effect | Basis of Prediction (Analogous Compounds) |

| Cytochrome P450 (e.g., CYP1A1, CYP2B1) | Inhibition | Sulforaphane, Erucin nih.gov |

| Glutathione S-transferases (GSTs) | Substrate at low concentrations, potential inhibitor at high concentrations, and inducer of expression | Sulforaphane, general isothiocyanate activity |

The mode of enzyme inhibition by isothiocyanates is often irreversible due to the formation of stable covalent adducts with amino acid residues in or near the enzyme's active site.

Competitive Inhibition: Initially, an isothiocyanate may bind non-covalently to the active site, competing with the natural substrate.

Irreversible Inhibition: Following initial binding, the covalent reaction with a key amino acid residue, typically cysteine, leads to irreversible inactivation of the enzyme. This is a form of mechanism-based inhibition.

For this compound, it is anticipated that it would act as an irreversible inhibitor of susceptible enzymes containing reactive cysteine residues in their active sites. The bifunctional nature of the molecule could potentially lead to a more complex inhibitory mechanism, possibly involving cross-linking within the active site or to adjacent sites, further solidifying the irreversible inhibition.

Cellular Mechanisms in In Vitro Non-Human Cell Cultures

In vitro studies using non-human cell cultures have revealed a range of cellular responses to aliphatic isothiocyanates, providing a model for the potential effects of this compound.

The primary cellular effects observed with compounds like erucin include:

Inhibition of Cell Proliferation: Isothiocyanates can arrest the cell cycle at various checkpoints. For example, erucin has been shown to cause cell cycle arrest at the G2/M phase in tumor cells. plos.orgmedchemexpress.com

Induction of Apoptosis: By inducing cellular stress and damaging cellular components, isothiocyanates can trigger programmed cell death, or apoptosis. This is often mediated through the activation of caspase pathways and the regulation of pro- and anti-apoptotic proteins.

Suppression of Microtubule Dynamics: Erucin has been found to inhibit the proliferation of certain cancer cells by suppressing the dynamic instability of microtubules, which are essential for cell division. plos.org

Table 3: Predicted Cellular Mechanisms of this compound in In Vitro Non-Human Cell Cultures

| Cellular Process | Predicted Effect | Basis of Prediction (Analogous Compound: Erucin) |

| Cell Proliferation | Inhibition | Antiproliferative effects observed in various cancer cell lines. nih.govdntb.gov.ua |

| Cell Cycle | Arrest, particularly at the G2/M phase | Erucin induces G2/M arrest in tumor cells. plos.orgmedchemexpress.com |

| Apoptosis | Induction | Erucin induces apoptosis in melanoma and other cancer cells. dntb.gov.ua |

| Microtubule Dynamics | Suppression | Erucin suppresses microtubule dynamic instability. plos.org |

Investigation of Cellular Uptake, Intracellular Distribution, and Metabolic Transformations

While specific data on this compound is not available, the cellular pharmacokinetics of other isothiocyanates have been characterized. Generally, ITCs are lipophilic molecules that can passively diffuse across cell membranes.

Once inside the cell, a primary metabolic pathway for ITCs involves conjugation with the tripeptide glutathione (GSH). This reaction, which can be spontaneous or catalyzed by glutathione S-transferases (GSTs), is a key determinant of the intracellular concentration and biological activity of ITCs. The resulting glutathione conjugates are typically destined for excretion from the cell via the mercapturic acid pathway, which involves sequential enzymatic modifications to form N-acetylcysteine conjugates.

The intracellular distribution of ITCs is influenced by their reactivity with cellular nucleophiles, including proteins. The electrophilic carbon of the isothiocyanate group can react with sulfhydryl groups of cysteine residues in proteins, leading to their covalent modification and potential alteration of function.

Elucidation of Pathways for Cellular Stress Response and Apoptosis Induction in Non-Human Cell Lines (e.g., Cancer Cell Lines, Microbial Cells)

Studies on various cancer cell lines have demonstrated that many isothiocyanates can induce cellular stress and trigger apoptosis (programmed cell death). nih.gov

Cellular Stress Response: Isothiocyanates can induce oxidative stress by generating reactive oxygen species (ROS) and depleting intracellular glutathione levels. This redox imbalance can activate cellular stress response pathways, such as the unfolded protein response (UPR) and the heat shock response (HSR), which are aimed at restoring cellular homeostasis. mdpi.comnih.govunict.itnih.govmdpi.com

Apoptosis Induction: A key anticancer mechanism of ITCs is the induction of apoptosis. This can occur through multiple pathways:

Intrinsic (Mitochondrial) Pathway: ITCs can disrupt mitochondrial function, leading to the release of pro-apoptotic factors like cytochrome c into the cytosol. This initiates a cascade of events involving the activation of caspases, a family of proteases that execute the apoptotic process.

Extrinsic (Death Receptor) Pathway: Some ITCs can sensitize cells to apoptosis by upregulating the expression of death receptors on the cell surface.

Caspase Activation: A common feature of ITC-induced apoptosis is the activation of key executioner caspases, such as caspase-3. nih.govresearchgate.netfrontiersin.org For instance, phenethyl isothiocyanate has been shown to induce apoptosis in cervical cancer cells through ROS generation and caspase-3 activation. researchgate.netfrontiersin.org

The table below summarizes findings on apoptosis induction by other isothiocyanates in various cell lines.

| Isothiocyanate | Cell Line | Key Findings |

| Phenethyl isothiocyanate | HeLa cells | Induced apoptosis in a time- and dose-dependent manner. nih.gov |

| Phenylmethyl isothiocyanate | HeLa cells | Induced apoptosis. nih.gov |

| Phenylbutyl isothiocyanate | HeLa cells | Induced apoptosis. nih.gov |

| Phenylhexyl isothiocyanate | HeLa cells | Induced apoptosis. nih.gov |

| Sulforaphene | HepG2 cells | Stimulated apoptosis, characterized by cell shrinkage and nuclear fragmentation. nih.gov |

Antimicrobial Mechanisms of Action In Vitro

While specific studies on this compound are lacking, the antimicrobial properties of other ITCs have been investigated against a range of microorganisms. nih.govresearchgate.net

Studies on Bacterial Cell Wall and Membrane Integrity Disruption

A primary mechanism of antibacterial action for many ITCs is the disruption of the bacterial cell membrane. nih.govfrontiersin.orgresearchgate.netmdpi.com The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer, leading to a loss of membrane integrity and increased permeability. This can result in the leakage of essential ions and metabolites, ultimately leading to cell death. Allyl isothiocyanate, for example, has been shown to cause leakage of cellular metabolites in E. coli O157:H7. nih.gov

Inhibition of Essential Microbial Metabolic Enzymes and Pathways

Isothiocyanates are known to be potent inhibitors of various microbial enzymes. The electrophilic nature of the isothiocyanate group allows it to react with nucleophilic residues, such as cysteine, in the active sites of enzymes, leading to their irreversible inactivation. nih.gov This can disrupt critical metabolic pathways necessary for microbial survival. For example, allyl isothiocyanate has been found to inhibit thioredoxin reductase and acetate (B1210297) kinase in E. coli O157:H7. nih.gov

Mechanisms of Action Against Fungal and Algal Pathogens

The antifungal activity of various isothiocyanates has been documented. nih.govresearchgate.netnih.govmdpi.commdpi.com The proposed mechanisms are similar to their antibacterial actions and include:

Disruption of Membrane Function: ITCs can interfere with the integrity and function of the fungal cell membrane.

Enzyme Inhibition: The inactivation of essential fungal enzymes through covalent modification is another likely mechanism.

There is very limited information available regarding the specific mechanisms of action of isothiocyanates against algal pathogens. nih.govresearchgate.netresearchgate.net However, it is plausible that similar mechanisms involving membrane disruption and enzyme inhibition are involved.

Structure-Mechanism Relationship Studies

No structure-mechanism relationship studies have been conducted specifically for this compound. For the broader class of isothiocyanates, it is well-established that the chemical structure of the side chain attached to the -N=C=S group significantly influences biological activity. Factors such as the length, branching, and presence of aromatic rings in the side chain can affect the compound's lipophilicity, chemical reactivity, and ability to interact with biological targets. For example, a study on synthetic analogs of isothiocyanates indicated that increasing the lipophilicity by incorporating an aromatic ring can enhance the potency to induce apoptosis in cancer cells.

Diverse Applications and Emerging Research Frontiers for 1,2 Diisothiocyanatoethane

Applications in Advanced Organic Synthesis

The reactivity of the isothiocyanate groups in 1,2-diisothiocyanatoethane makes it a valuable reagent in the synthesis of a variety of organic compounds, particularly those containing sulfur and nitrogen.

As a Key Building Block for Complex Heterocyclic Scaffolds

This compound is instrumental in the construction of complex heterocyclic structures, which are foundational to many pharmaceuticals and biologically active compounds. Its reaction with bifunctional nucleophiles, such as diamines, leads to the formation of various heterocyclic rings. For instance, the reaction with ethylenediamine (B42938) can yield imidazolidine-2-thione, a core structure in medicinal chemistry. scialert.net The synthesis of these scaffolds is often efficient, providing good yields of the desired products.

The versatility of this compound extends to the synthesis of other heterocycles like thiazolidines and their derivatives. rsc.org The ability to readily form these ring systems makes this compound a key component in the synthetic chemist's toolbox for creating novel molecular architectures.

Table 1: Examples of Heterocyclic Scaffolds Synthesized from this compound

| Reactant | Heterocyclic Product | Significance |

|---|---|---|

| Ethylenediamine | Imidazolidine-2-thione | Core of various pharmaceutical compounds scialert.net |

| Aminoalcohols | Thiazolidine derivatives | Important in medicinal chemistry |

Utility in Multi-Component Reaction Design and Development

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. nih.gov this compound, with its two reactive sites, is an ideal candidate for designing novel MCRs. These reactions can rapidly generate molecular complexity and diverse chemical libraries for drug discovery and other applications. nih.govbeilstein-journals.org

The isothiocyanate functional groups can participate in well-known MCRs like the Ugi and Passerini reactions, leading to the synthesis of complex peptide-like structures and other elaborate molecules. nih.gov The bifunctional nature of this compound allows for the potential formation of macrocycles or polymeric structures through sequential or simultaneous multi-component reactions.

Precursor for High-Value Sulfur-Containing Organic Compounds

Beyond heterocycles, this compound serves as a precursor for a variety of high-value sulfur-containing organic compounds. The isothiocyanate group is a versatile synthon for the introduction of sulfur into molecules. researchgate.net Reactions with primary or secondary amines readily produce thioureas, which are important intermediates in organic synthesis and have applications in areas such as agriculture and pharmaceuticals.

Furthermore, reactions with alcohols can yield thiocarbamates, another class of sulfur-containing compounds with diverse biological activities. The ability to easily generate these fundamental sulfur-containing moieties underscores the importance of this compound as a versatile starting material. mdpi.com

Contributions to Materials Science and Engineering

The unique chemical properties of this compound also lend themselves to significant applications in the field of materials science, particularly in the development of functional polymers and advanced materials.

Design and Synthesis of Functional Polymers and Copolymers

This compound is a key monomer in the synthesis of functional polymers, especially polythioureas. These polymers are created through the polyaddition reaction of this compound with various diamines. The properties of the resulting polythiourea can be tailored by carefully selecting the diamine comonomer, allowing for control over factors like thermal stability, mechanical strength, and solubility. bohrium.com

These sulfur-containing polymers have shown promise in a variety of applications, including as metal-ion adsorbents, high refractive index materials, and self-healing materials. morressier.com The presence of sulfur atoms in the polymer backbone can impart unique optical and electronic properties. rsc.org

Table 2: Properties of Polythioureas Derived from this compound and Various Diamines

| Diamine Comonomer | Resulting Polymer Properties | Potential Applications |

|---|---|---|

| Aliphatic Diamines | Flexible, lower glass transition temperature | Elastomers, adhesives |

| Aromatic Diamines | Rigid, high thermal stability | High-performance plastics, coatings |

Development of Novel Cross-linking Agents for Advanced Materials

The bifunctional nature of this compound makes it an effective cross-linking agent for creating robust and durable materials. hengdasilane.com Cross-linking is a process that forms chemical bonds between polymer chains, resulting in a three-dimensional network structure. mdpi.com This network structure significantly enhances the mechanical properties, thermal stability, and chemical resistance of the material. hengdasilane.com

This compound can be used to cross-link a variety of polymers, including those with amine or hydroxyl functional groups. The resulting cross-linked materials have potential applications in areas such as coatings, adhesives, and composites, where durability and resilience are critical. hengdasilane.com The introduction of sulfur-containing cross-links can also improve properties like adhesion to metal surfaces and resistance to certain solvents.

Surface Modification and Coating Technologies

A comprehensive review of current scientific literature and patent databases reveals a notable absence of specific applications for this compound in the fields of surface modification and coating technologies. The isothiocyanate functional group (-N=C=S) is well-known for its reactivity towards nucleophiles such as primary and secondary amines, alcohols, and thiols. This reactivity forms the basis for the use of various isothiocyanate compounds in the functionalization of polymer surfaces to impart specific properties.

Theoretically, the bifunctional nature of this compound, possessing two isothiocyanate groups, presents potential as a crosslinking agent. In this hypothetical role, it could react with polymers containing amine or hydroxyl functionalities to form a crosslinked network, potentially enhancing the mechanical stability and solvent resistance of a coating. For instance, it could be envisioned to modify surfaces rich in amino groups (e.g., chitosan- or polyamine-coated materials) by forming stable thiourea (B124793) linkages. However, it must be emphasized that such applications for this compound remain speculative, as no dedicated research or development in this area has been documented in publicly available sources.

Agricultural and Environmental Science Applications (Non-Human Impact)

While the broader class of isothiocyanates has been the subject of extensive research in agricultural and environmental sciences, specific studies focusing on this compound are conspicuously absent.

Development of Next-Generation Agro-chemicals (e.g., Fungicides, Nematicides, Herbicides) for in planta or in vitro Studies

Various naturally occurring and synthetic isothiocyanates are recognized for their potent biocidal activities. For example, allyl isothiocyanate, found in mustard plants, exhibits significant nematicidal, fungicidal, and herbicidal properties. The mode of action is generally attributed to the electrophilic nature of the isothiocyanate group, which can react with and inactivate essential enzymes in pests and pathogens.

Despite the known bioactivity of the isothiocyanate functional group, there is no specific research in the scientific literature detailing the evaluation or development of this compound as a next-generation agrochemical. In vitro and in planta studies to determine its efficacy as a fungicide, nematicide, or herbicide have not been reported. Therefore, its potential in this field remains unexplored.

Environmental Remediation Technologies (e.g., Heavy Metal Chelation, Water Treatment)

The presence of sulfur atoms in the isothiocyanate groups of this compound suggests a theoretical potential for heavy metal chelation. Sulfur-containing ligands are known to form stable complexes with various heavy metal ions. This property is exploited in some environmental remediation strategies for the removal of toxic metals from contaminated water.

However, a thorough search of the relevant literature indicates that no studies have been conducted to investigate the efficacy of this compound as a chelating agent for heavy metals or its application in any other water treatment technologies. Its capacity to bind with metals such as lead, mercury, cadmium, or arsenic is currently unknown.

Soil Treatment and Fumigation Research for Crop Protection

Certain volatile isothiocyanates, most notably methyl isothiocyanate, are used as soil fumigants to control a broad spectrum of soil-borne pests, including nematodes, fungi, and weed seeds. These compounds are typically generated in situ from precursor molecules like metam (B94612) sodium.

Analytical Chemistry Applications

Derivatization Reagent for Chromatographic Analysis (e.g., GC-MS, LC-MS)

In the field of analytical chemistry, isothiocyanates are utilized as derivatization reagents to improve the chromatographic separation and detection of certain analytes, particularly those containing primary and secondary amine groups. Derivatization is a technique used to convert an analyte into a product (a derivative) that has more favorable properties for analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). This process can increase the volatility of an analyte for GC analysis or enhance its ionization efficiency and introduce a specific mass fragment for sensitive and selective detection by MS.

The isothiocyanate group reacts readily with primary and secondary amines to form stable thiourea derivatives. This reaction is often employed to analyze biogenic amines, amino acids, and pharmaceuticals. While the use of monofunctional isothiocyanates for derivatization is well-documented, the application of the bifunctional this compound as a derivatization reagent is not specifically described in the literature.

Theoretically, this compound could serve as a unique derivatizing agent for molecules containing at least two primary or secondary amine groups, such as diamines or certain peptides. It could act as a crosslinking derivatization agent, forming a cyclic or oligomeric structure with the analyte. This would result in a significant and predictable mass shift in the resulting derivative, which could be advantageous for mass spectrometric detection, potentially moving the mass of the analyte to a region of the spectrum with less interference.

Below is a hypothetical reaction and the resulting mass changes for the derivatization of a generic diamine with this compound.

| Analyte | Derivatization Reagent | Molecular Weight of Reagent | Reaction Product | Change in Mass | Potential Analytical Advantage |

| Diamine (R-(NH₂)₂) | This compound | 144.22 g/mol | Cyclic Thiourea Derivative | + 144.22 u | Significant mass shift, potential for selective fragmentation in MS/MS |

This table represents a theoretical application and is not based on published experimental data.

Development of Fluorescent and Chromogenic Probes for Chemical Sensing

The bifunctional nature of this compound, possessing two reactive isothiocyanate groups, presents intriguing possibilities for the development of novel fluorescent and chromogenic probes for chemical sensing. The isothiocyanate group is well-known for its ability to react with nucleophiles such as amines and thiols, forming thioureas and dithiocarbamates, respectively. This reactivity can be harnessed to conjugate this compound with signaling molecules (fluorophores or chromophores) and recognition elements to create sensors for a variety of analytes.

The fundamental design of such probes would involve the reaction of one isothiocyanate group with a fluorescent or colorimetric reporter molecule, leaving the second isothiocyanate group available for interaction with the target analyte. Alternatively, both isothiocyanate groups could be used to tether two different signaling molecules, allowing for ratiometric sensing or fluorescence resonance energy transfer (FRET)-based detection mechanisms.

A hypothetical application could be the development of a "turn-on" fluorescent probe for the detection of specific diamines. In this scenario, this compound could be reacted with a fluorophore that is quenched upon the formation of a thiourea linkage. The subsequent binding of a target diamine to the second isothiocyanate group could induce a conformational change that disrupts the quenching mechanism, leading to a significant increase in fluorescence intensity.

Similarly, in the realm of chromogenic sensing, this compound could serve as a linker to bring a chromophore and a recognition moiety into proximity. The binding of an analyte to the recognition site could trigger a change in the electronic properties of the chromophore, resulting in a visible color change. For instance, a probe for metal ions could be designed where the diisothiocyanate acts as a backbone to hold a specific ionophore and a chromogenic dye.

| Hypothetical Probe Component | Function | Sensing Principle |

| This compound | Bifunctional linker | Provides a scaffold for probe assembly |

| Fluorophore (e.g., Fluorescein, Rhodamine) | Signaling unit | Emits light upon excitation |

| Quencher | Signal modulation | Suppresses fluorescence in the "off" state |

| Recognition Moiety (e.g., Crown ether, Peptide) | Analyte binding | Confers selectivity to the probe |

| Chromophore (e.g., Azo dye) | Signaling unit | Absorbs light at specific wavelengths |

Chemical Biology Applications (Non-Therapeutic Tools)

The ability of this compound to act as a short, flexible cross-linker opens up a range of potential applications in chemical biology for the development of non-therapeutic in vitro tools. Its two reactive ends can covalently link molecules of interest, facilitating the study of biological interactions and processes.

Linkers and Cross-linkers for in vitro Immunoassays and Affinity Chromatography

In the context of in vitro immunoassays, this compound could be employed to conjugate haptens (small molecules that elicit an immune response only when attached to a large carrier) to carrier proteins like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). The isothiocyanate groups can react with amine residues (e.g., lysine) on the surface of these proteins, forming stable thiourea bonds. This conjugation is a critical step in the production of antibodies specific to the hapten. The short ethylene (B1197577) spacer of this compound would present the hapten in close proximity to the carrier protein backbone.

For affinity chromatography, this compound could be used to immobilize ligands onto a solid support matrix (e.g., agarose (B213101) beads). One isothiocyanate group would react with the functional groups on the matrix, while the other would bind to the ligand of interest. This would create an affinity resin capable of selectively capturing target proteins or other biomolecules from a complex mixture. The choice of a short linker like this compound can be advantageous in situations where minimal distance between the ligand and the matrix is desired to reduce non-specific binding.

| Application | Role of this compound | Reacts With | Resulting Conjugate/Material |

| Immunoassay (Hapten-Carrier Conjugation) | Homobifunctional cross-linker | Amine groups on haptens and carrier proteins | Immunogen for antibody production |

| Affinity Chromatography | Immobilization linker | Functional groups on solid support and ligands | Affinity resin for purification |

Probes for Receptor Binding and Enzyme Activity Profiling in vitro

The development of chemical probes to study receptor binding and enzyme activity in vitro is another area where this compound could find utility. By linking a known ligand or substrate to a reporter molecule (e.g., a biotin (B1667282) tag or a fluorescent dye), researchers can create tools to investigate biological systems.

For receptor binding studies, one could theoretically synthesize a probe where a receptor-specific ligand is attached to a reporter via the this compound linker. This probe could then be used in binding assays to quantify the receptor in a sample or to screen for compounds that compete for the binding site.

In enzyme activity profiling, this compound could be used to create activity-based probes (ABPs). An ABP typically consists of a reactive group that covalently binds to the active site of an enzyme, a linker, and a reporter tag. In a hypothetical ABP design, one isothiocyanate could serve as the reactive "warhead" to target a nucleophilic residue in an enzyme's active site, while the other isothiocyanate would be used to attach a tag for detection and analysis. Such a probe would allow for the specific labeling and identification of active enzymes in a complex proteome.

| Probe Type | Components Linked by this compound | Investigative Purpose |

| Receptor Binding Probe | Receptor Ligand + Reporter Tag (e.g., Biotin) | Quantification and screening of receptor interactions |

| Enzyme Activity Probe | Reactive Group (Isothiocyanate) + Reporter Tag | Identification and profiling of active enzymes |

Computational and Theoretical Investigations of 1,2 Diisothiocyanatoethane

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to model molecular properties. Methods like Density Functional Theory (DFT) are workhorses in this field, balancing computational cost with accuracy. These calculations can elucidate the fundamental electronic nature of 1,2-diisothiocyanatoethane.

The electronic structure of this compound is characterized by a flexible ethane (B1197151) backbone connected to two linear isothiocyanate (-N=C=S) functional groups. A computational analysis would begin with geometry optimization to find the most stable three-dimensional arrangement of the atoms. The bonding within the molecule is covalent, with double bonds in the N=C and C=S moieties.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized on the electron-rich sulfur atoms and the π-systems of the isothiocyanate groups, making these sites susceptible to electrophilic attack. The LUMO would likely be centered on the central carbon atoms of the isothiocyanate groups, which are electrophilic and thus the primary sites for nucleophilic attack.

Illustrative Frontier Molecular Orbital Data for this compound Disclaimer: The following data is hypothetical and for illustrative purposes, as specific computational studies on this compound are not readily available in published literature.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily located on the sulfur atoms and N=C=S π-orbitals. |

| LUMO | -1.2 | Primarily located on the carbon atoms of the isothiocyanate groups. |

| HOMO-LUMO Gap | 5.3 | Indicates moderate chemical stability. |

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures. nih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule's bonds. computabio.com For this compound, a key vibrational mode would be the strong, characteristic asymmetric stretch of the -N=C=S group, expected in the 2000-2200 cm⁻¹ region. Other significant vibrations would include C-H stretching and bending modes of the ethane backbone. diva-portal.org

Illustrative Predicted IR Frequencies for this compound Disclaimer: The following data is hypothetical and for illustrative purposes.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| -N=C=S Asymmetric Stretch | 2095 | Strong, characteristic band |

| C-H Stretch | 2950-3050 | Medium to weak bands |

| CH₂ Scissoring | 1450 | Medium intensity |

| C-N Stretch | 1350 | Medium intensity |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.govgithub.io Due to the symmetry of this compound, the ¹H NMR spectrum would be expected to show a single signal for the four equivalent protons of the ethane backbone. Similarly, the ¹³C NMR spectrum would show two distinct signals: one for the ethane carbons and one for the isothiocyanate carbons.

Illustrative Predicted NMR Chemical Shifts for this compound (in CDCl₃) Disclaimer: The following data is hypothetical and for illustrative purposes.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (CH₂) | 3.85 | Singlet |

| ¹³C (CH₂) | 45.2 | - |

| ¹³C (NCS) | 130.5 | - |

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic transitions that give rise to UV-Vis absorption. chemrxiv.org this compound is expected to have absorptions in the UV region corresponding to n → π* and π → π* transitions within the isothiocyanate groups.

Illustrative Predicted UV-Vis Absorption Data for this compound Disclaimer: The following data is hypothetical and for illustrative purposes.

| Predicted λₘₐₓ (nm) | Oscillator Strength (f) | Electronic Transition |

| 245 | 0.85 | π → π |

| 290 | 0.02 | n → π |

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for mapping the pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. Computational methods can locate the geometry and energy of this transition state on the potential energy surface. By mapping the energy changes as the reaction progresses (the reaction coordinate), a detailed energy profile can be constructed, revealing the activation energy barrier that governs the reaction rate. For instance, the reaction of this compound with a nucleophile like an amine could be modeled to determine the precise mechanism of addition to the electrophilic carbon of the isothiocyanate group.

The surrounding environment, particularly the solvent, can significantly influence a reaction's outcome. rsc.org Computational models can account for these effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture bulk solvent effects.

Explicit Solvation Models: Individual solvent molecules are included in the calculation, allowing for the study of specific interactions like hydrogen bonding between the solvent and the solute. rsc.org

These models could be used to understand how the polarity of the solvent affects the conformational preferences and reactivity of this compound. Furthermore, the role of a catalyst can be investigated by modeling its interaction with the reacting molecules. This allows for the elucidation of how a catalyst lowers the activation energy of a reaction, providing a more favorable pathway.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information about the electronic structure of a molecule in a static state, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations use classical mechanics to model the movements of atoms and molecules. uiuc.edu

For this compound, an MD simulation could be used to study:

Conformational Dynamics: The C-C single bond in the ethane backbone allows for rotation, leading to different spatial arrangements (conformers). MD simulations can explore the conformational landscape of the molecule, determining the relative stabilities and interconversion rates of different conformers (e.g., anti and gauche forms).

Solvation and Intermolecular Interactions: By placing the this compound molecule in a simulated box of solvent molecules (e.g., water or an organic solvent), MD can be used to study how the solvent molecules arrange themselves around the solute and to calculate properties like the solvation free energy.

Behavior at Interfaces: MD simulations are also well-suited to model the behavior of molecules at interfaces, such as between a liquid and a solid surface, which can be relevant in materials science applications.

Ligand-Target Interactions in in silico Models

In silico modeling provides a powerful tool for investigating the potential interactions of this compound with biological targets at a molecular level. These computational methods allow for the prediction and analysis of binding affinities and interaction patterns, offering insights that can guide further experimental research.

Enzyme Active Site Binding

Molecular docking and molecular dynamics (MD) simulations are primary techniques used to model the interaction between a ligand like this compound and the active site of an enzyme. The active site is a specific region of an enzyme where substrate molecules bind and undergo a chemical reaction. jackwestin.cominflibnet.ac.inkhanacademy.org The unique composition of amino acid residues within the active site creates a specific chemical environment. jackwestin.com

Docking studies can predict the preferred binding pose of this compound within an enzyme's active site and estimate the binding energy. For instance, in studies of other isothiocyanate derivatives, docking analyses have revealed key interactions, such as hydrogen bonding with specific amino acid residues like Met522 in cyclooxygenase-2 (COX-2). nih.gov The binding affinity is influenced by various interactions, including hydrogen bonds and hydrophobic contacts between the ligand and the amino acid residues of the enzyme. nih.gov

Molecular dynamics simulations can further elucidate the stability of the ligand-enzyme complex over time. wustl.eduwikipedia.org These simulations track the movements of atoms and molecules, providing a dynamic view of how the ligand interacts with the protein. wikipedia.org For example, a 100 ns MD simulation can analyze the persistence of protein-ligand contacts, detailing the involvement of specific amino acid residues in hydrogen bonding and hydrophobic interactions. nih.gov

DNA/RNA Binding

Computational methods are also employed to study the potential binding of small molecules like this compound to nucleic acids. nih.gov Molecular dynamics simulations can be used to model the interactions between small molecules and DNA or RNA, revealing how these interactions might alter the structure and dynamics of the nucleic acids. nih.govicts.res.inmdpi.com The stability of such complexes is influenced by factors like electrostatic interactions and the formation of hydrogen bonds. mdpi.com

Simulations can provide insights into the binding modes and affinities of ligands to specific DNA or RNA sequences. nih.gov The force fields used in these simulations, such as AMBER and CHARMM, are crucial for accurately representing the interactions between the nucleic acid and the ligand. nih.gov

Conformational Analysis and Dynamic Behavior

The biological activity and interaction profile of this compound are intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis and molecular dynamics simulations are key computational tools used to explore these aspects.

Conformational Analysis

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For molecules with a flexible backbone like this compound, multiple conformers can exist, each with a different energy level. Similar to 1,2-dichloroethane, this compound can exist in different staggered conformations, such as anti and gauche forms, which arise from rotation around the central C-C bond. spoken-tutorial.orgyoutube.com

In the anti conformation, the two isothiocyanate groups are positioned at a dihedral angle of 180° to each other, minimizing steric hindrance. spoken-tutorial.org In the gauche conformation, this angle is approximately 60°. spoken-tutorial.org The relative stability of these conformers is determined by a balance of steric and electrostatic interactions. nih.gov For analogous 1,2-disubstituted ethanes, the anti conformer is often more stable due to reduced steric repulsion between the larger substituent groups. spoken-tutorial.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of this compound in different environments. wustl.eduwikipedia.org By simulating the motion of the molecule over time, MD can reveal the transitions between different conformational states and the timescale of these changes. wikipedia.org These simulations can be performed in various solvents to understand how the environment influences the conformational preferences of the molecule. nih.gov The choice of force field is critical for the accuracy of these simulations. ump.edu.my

The dynamic behavior of a molecule can significantly impact its interactions with biological targets. For example, the flexibility of a ligand can allow it to adapt its conformation to fit into a binding site, a concept known as "induced fit". khanacademy.org

Interactive Data Table: Conformational Properties of 1,2-Disubstituted Ethanes

| Derivative | Conformer | Dihedral Angle (X-C-C-X) | Relative Stability | Key Factors |

| 1,2-Dichloroethane | Anti | 180° | More Stable | Minimized steric and dipole-dipole repulsion. spoken-tutorial.org |

| Gauche | 60° | Less Stable | Steric repulsion and dipole-dipole interactions. spoken-tutorial.org | |

| 1,2-Difluoroethane | Anti | 180° | Less Stable | |

| Gauche | ~60° | More Stable | Stereoelectronic effects (gauche effect). nih.gov | |

| 1,2-Dicyanoethane | Anti | 180° | More Stable | |

| Gauche | ~60° | Less Stable |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Biological Activities

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their activities. nih.govmdpi.comresearchgate.net While often used for biological activities, QSAR models can also be developed for non-biological properties and activities.

The fundamental principle of QSAR is that the activity of a chemical is a function of its molecular structure and physicochemical properties. nih.gov To build a QSAR model, a dataset of compounds with known activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that represent various aspects of the molecule's structure, such as its size, shape, and electronic properties. nih.govnih.gov

Various statistical and machine learning methods, such as multiple linear regression (MLR), partial least squares (PLS), and artificial neural networks (ANN), can be used to develop the mathematical equation that links the descriptors to the activity. nih.govresearchgate.net

A robust QSAR model should be statistically validated to ensure its predictive power. mdpi.com This typically involves dividing the dataset into a training set (to build the model) and a test set (to evaluate its predictive ability on new compounds). mdpi.com

For this compound and related compounds, QSAR models could potentially be developed to predict various non-biological activities, such as their performance as corrosion inhibitors, their properties as ligands in coordination chemistry, or their reactivity in various chemical processes. The development of such models would require a dataset of structurally related isothiocyanates with experimentally measured values for the non-biological activity of interest.

Interactive Data Table: Key Components of a QSAR Model

| Component | Description | Example |

| Dataset | A collection of chemical compounds with measured activity. | A series of isothiocyanate derivatives and their measured corrosion inhibition efficiency. |

| Molecular Descriptors | Numerical representations of molecular properties. | Topological indices, quantum chemical parameters (e.g., HOMO/LUMO energies), steric parameters. researchgate.net |

| Statistical Method | Algorithm used to build the mathematical model. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), k-Nearest Neighbors (kNN). nih.gov |

| Model Validation | Process to assess the predictive ability of the model. | Internal validation (cross-validation) and external validation using a test set. mdpi.com |

Future Perspectives and Challenges in 1,2 Diisothiocyanatoethane Research

Synergistic Integration of Synthetic and Application Methodologies

A significant future direction in the study of 1,2-diisothiocyanatoethane involves the synergistic integration of its synthesis and subsequent application, particularly in polymer and materials science. Traditionally, the synthesis of isothiocyanates has often been separated from their end-use. However, a more integrated approach, where the synthesis is designed with a specific application in mind, can lead to more efficient and effective outcomes.

For instance, this compound is a prime candidate for use as a crosslinking agent in polymer chemistry. nih.gov Future research could focus on developing polymerization processes where the in-situ generation of this compound from its precursors, such as ethylenediamine (B42938) and carbon disulfide or a thiophosgene (B130339) equivalent, is immediately followed by its incorporation into a polymer matrix. This would streamline the manufacturing process and potentially avoid the isolation and storage of the reactive diisothiocyanate monomer.

The reactivity of the isothiocyanate groups with nucleophiles like amines and thiols allows for their use in "click" chemistry-type reactions for polymer modification and network formation. nsf.gov A synergistic approach would involve designing synthetic routes to this compound that are compatible with the polymerization conditions, allowing for a one-pot synthesis and crosslinking process. This integration of synthesis and application could lead to the development of novel thermosets, elastomers, and hydrogels with tailored properties.

Exploration of Novel Functionalities through Advanced Derivatization

The presence of two isothiocyanate groups in this compound opens up a vast landscape for advanced derivatization to create molecules with novel functionalities. The reaction of isothiocyanates with a wide range of nucleophiles is a cornerstone of their chemistry, and in the case of this compound, this can occur at one or both ends of the molecule. chemguide.co.uk

Future research will likely focus on the selective mono-derivatization of this compound to produce asymmetrical molecules. For example, reacting one isothiocyanate group with a molecule imparting specific solubility or biological activity, while leaving the other isothiocyanate group available for subsequent reactions, could lead to the development of novel bioconjugates, drug delivery systems, or functional coatings.

Furthermore, the reaction of this compound with dinucleophiles is a powerful strategy for the synthesis of heterocyclic compounds. sci-hub.seresearchgate.net Depending on the nature of the dinucleophile, a variety of ring systems, such as thiazolidines and pyrimidinethiones, can be accessed. researchgate.net Advanced derivatization strategies could explore the use of complex dinucleophiles to create novel, polycyclic scaffolds with potential applications in medicinal chemistry and materials science. The development of stereoselective derivatization reactions will also be a key area of future exploration, enabling the synthesis of chiral derivatives with specific biological or optical properties.

| Potential Derivatization Reactions | Reactant Type | Potential Product Functionality |

| Reaction with mono-amines/thiols | Nucleophile | Surface modification, bioconjugation |

| Reaction with di-amines/thiols | Dinucleophile | Heterocyclic synthesis, polymer building blocks |

| Cycloaddition reactions | Dienophile | Complex organic synthesis |

Sustainable Production and Lifecycle Assessment of this compound

The traditional synthesis of isothiocyanates often involves hazardous reagents such as thiophosgene or carbon disulfide. mdpi.comdigitellinc.comrsc.org A major challenge and a critical area for future research is the development of sustainable production methods for this compound. This includes the exploration of greener reagents, catalysts, and solvent systems. Recent advancements in the synthesis of isothiocyanates using elemental sulfur as a sulfur source offer a more environmentally benign alternative to traditional methods. mdpi.comrsc.orgnih.gov Applying these methods to the synthesis of this compound from ethylenediamine would be a significant step towards a more sustainable process.

| Sustainability Aspect | Traditional Method (Thiophosgene) | Potential Sustainable Alternative |

| Reagents | Highly toxic and corrosive | Elemental sulfur, catalytic systems |

| Solvents | Often chlorinated solvents | Greener solvents like Cyrene™ or γ-butyrolactone rsc.org |

| Byproducts | Acidic and toxic waste streams | Potentially less hazardous byproducts |

| Energy Consumption | Potentially high due to harsh conditions | Milder reaction conditions may reduce energy use |

Interdisciplinary Research Opportunities and Unexplored Domains

The unique bifunctional nature of this compound makes it a versatile building block for interdisciplinary research, bridging organic synthesis, polymer chemistry, materials science, and medicinal chemistry.

In materials science , its ability to act as a crosslinker or a monomer for polythioureas opens up possibilities for creating novel functional polymers. These materials could find applications in areas such as self-healing materials, responsive hydrogels, and advanced coatings. The reaction of the isothiocyanate groups with surface amines or hydroxyls could also be exploited for the functionalization of nanoparticles and other nanomaterials.

In medicinal chemistry , while many natural and synthetic monofunctional isothiocyanates are known for their biological activity, the potential of bifunctional isothiocyanates like this compound is relatively unexplored. digitellinc.com Its ability to crosslink proteins could be investigated for applications in biochemical probes or as potential therapeutic agents. Furthermore, its use as a scaffold for the synthesis of novel heterocyclic compounds could lead to the discovery of new drug candidates.